JF5 hydrochloride, also known as 9H-cyclopenta[b]quinolin-9-imine, 1,2,3,4-tetrahydro-4-pentyl-, is a chemical compound with the molecular formula and a molar mass of 254.37 g/mol. It is classified as a PAR1 (Protease-Activated Receptor 1) inhibitor and has garnered interest in scientific research due to its potential therapeutic applications.
The compound is primarily sourced from synthetic processes involving various organic reactions. Its structure and properties have been explored in multiple studies and patents, emphasizing its relevance in pharmacological contexts.
JF5 hydrochloride falls under the category of organic compounds, specifically as an imine derivative. Its classification as a PAR1 inhibitor indicates its role in modulating signaling pathways associated with thrombin and other proteases, making it significant in cardiovascular research.
The synthesis of JF5 hydrochloride typically involves multi-step organic reactions. The following outlines a common synthetic pathway:
The synthesis can be complex, requiring precise control over reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. The process may also involve purification techniques such as recrystallization or chromatography to isolate the desired product.
JF5 hydrochloride features a unique bicyclic structure that includes a cyclopenta[b]quinoline core. The imine functional group is integral to its chemical behavior.
JF5 hydrochloride can participate in various chemical reactions typical of imines and aromatic compounds:
The reactivity of JF5 hydrochloride is influenced by its functional groups. The imine bond is particularly reactive towards nucleophiles due to the electrophilic nature of the carbon atom adjacent to the nitrogen.
As a PAR1 inhibitor, JF5 hydrochloride modulates cellular responses mediated by protease-activated receptors. The mechanism involves:
Research indicates that JF5 exhibits significant inhibitory effects on cell proliferation and migration associated with thrombin signaling, suggesting potential applications in treating thrombotic disorders .
JF5 hydrochloride has several potential applications in scientific research:
JF5 hydrochloride is associated with a murine monoclonal antibody (mAb JF5) developed for detecting invasive aspergillosis (IA). The antibody targets an extracellular glycoprotein antigen secreted during Aspergillus fumigatus active growth. Unlike galactomannan (targeted by the EB-A2 antibody), the JF5 epitope is a proteinaceous structure, conferring high species specificity. Early research demonstrated that JF5 showed no cross-reactivity with 62 clinically relevant non-Aspergillus fungi (e.g., Candida, Cryptococcus, Fusarium), making it ideal for specific diagnostics [9]. This specificity underpinned its use in immunochromatographic lateral-flow devices (LFDs), where it enabled rapid (15-minute) antigen detection in patient sera [9]. The initial application focused on overcoming limitations of polysaccharide-based tests, which suffered from false positives due to dietary contaminants or antibiotic interference [6] [9].
Table 1: Key Characteristics of the Original Murine JF5 Antibody
Property | Specification |
---|---|
Target Epitope | Protein antigen on extracellular glycoprotein of Aspergillus fumigatus |
Cross-Reactivity | None with 62 non-Aspergillus species (tested) |
Diagnostic Format | Lateral-flow device (LFD) for serum antigen detection |
Time-to-Result | 15 minutes |
The immunogenicity of murine antibodies in humans necessitated JF5’s humanization for clinical translation. Two primary strategies were explored:
hJF5 demonstrated superior biodistribution in preclinical immunoPET/MRI studies. When labeled with copper-64 ([⁶⁴Cu]NODAGA-hJF5), it showed 2.3-fold higher uptake in A. fumigatus-infected lungs compared to its murine counterpart. This improvement was attributed to reduced host immune clearance and improved tissue penetration [3]. The epitope specificity was confirmed as β1,5-galactofuranose (Galf), absent in mammalian glycans, ensuring diagnostic safety [3] [6].
Table 2: Humanization Strategies and Outcomes for JF5
Parameter | CDR Grafting | Framework Shuffling | Outcome (hJF5) |
---|---|---|---|
Method Basis | Structural modeling & back-mutations | Phage display library screening | Optimal variant (e.g., T5) selected |
Affinity Retention | Variable; often requires optimization | High (retained original specificity) | Enhanced binding in vivo |
Diagnostic Utility | Limited by stability issues | Suitable for clinical translation | 2.3× higher lung uptake in PET/MRI vs. murine |
The diagnostic journey of JF5 progressed through three critical phases:
Table 3: Diagnostic Milestones of JF5-Based Technologies
Year | Development | Performance Data | Clinical Impact |
---|---|---|---|
2008 | Murine JF5 LFD prototype | Specificity: 100% (no cross-reactivity) | First rapid IA test avoiding false positives |
2015 | BALF-LFD for immunocompromised patients | Sensitivity: 92%; Specificity: 95% | Enabled non-invasive diagnosis in high-risk cohorts |
2017 | [⁶⁴Cu]NODAGA-hJF5 PET/MRI tracer | Lung uptake: 2.3× higher vs. murine antibody | Allowed precise localization of fungal lesions |
2019 | CE-marked JF5 ELISA kit | Quantitative antigen detection in serum/BALF | Provided high-throughput diagnostic option |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: